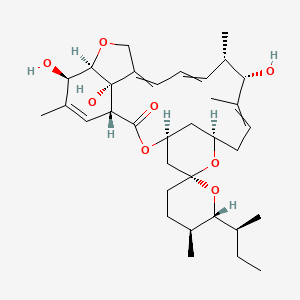
Ivm aglycone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivm aglycone is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to control parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule that retains the core structure and biological activity of ivermectin.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ivm aglycone typically involves the hydrolysis of ivermectin. This can be achieved through various methods, including enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis. Enzymatic hydrolysis can be performed using exogenous or endogenous enzymes, while acid hydrolysis involves the use of strong acids under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar hydrolytic methods but on a larger scale. The process involves the use of bioreactors for enzymatic hydrolysis or large-scale chemical reactors for acid hydrolysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions: Ivm aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced or altered biological activities, making them valuable for further research and development .
科学的研究の応用
Ivm aglycone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Biology: this compound is studied for its effects on various biological systems, including its role in inhibiting specific enzymes and receptors.
Medicine: The compound is investigated for its potential use in treating parasitic infections, cancer, and other diseases.
Industry: this compound is used in the development of new pesticides and antiparasitic agents for agricultural and veterinary applications
作用機序
Ivm aglycone exerts its effects by binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic activity .
類似化合物との比較
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Comparison: Ivm aglycone shares a similar core structure with other avermectin derivatives but differs in its specific functional groups and biological activity. For example, moxidectin has a longer half-life and greater efficacy against certain parasites compared to ivermectin. Each compound has unique properties that make it suitable for specific applications, highlighting the versatility and importance of the avermectin class of compounds .
特性
分子式 |
C34H50O8 |
|---|---|
分子量 |
586.8 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChIキー |
XOCXXEYUGYTCNG-ZTOWVSLKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















